Technical Guide: Stereoselective Synthesis of di-endo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol
Technical Guide: Stereoselective Synthesis of di-endo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol
This guide details the stereoselective synthesis of di-endo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol (also known as cis-endo-3-aminonorbornane-2-methanol). This scaffold is a privileged chiral building block in drug discovery and organocatalysis, valued for its rigid bicyclic backbone which imposes strict conformational control on attached functional groups.
The "di-endo" designation indicates that both the amino and hydroxymethyl substituents reside on the endo face (the concave side) of the norbornane system. Achieving this specific stereochemistry requires strict kinetic control during the initial scaffold formation and stereoretentive transformations during functional group manipulation.
Part 1: Strategic Analysis & Retrosynthesis
The Stereochemical Challenge
The norbornane system allows for exo and endo isomers. The endo,endo-disubstituted pattern is thermodynamically less stable than the exo,exo form due to steric congestion in the concave pocket. However, the endo-isomer is accessible via the Diels-Alder (DA) reaction under kinetic control.
Critical Success Factors:
-
Kinetic Control: The initial DA reaction must be performed at moderate temperatures to favor the endo adduct. High temperatures promote isomerization to the thermodynamic exo product.
-
Stereoretention: Subsequent transformations (anhydride opening, rearrangement, reduction) must proceed without epimerization of the bridgehead-adjacent carbons.
-
Carbon Degradation: The target has an amino group directly attached to the ring. Since the precursor (maleic anhydride) provides two carbonyl carbons, one carbonyl must be degraded to an amine via a rearrangement (Curtius or Hofmann).
Retrosynthetic Pathway
-
Target: di-endo-Amino Alcohol.[1]
-
Precursor 1: di-endo-Amino Ester (via Curtius Rearrangement).
-
Precursor 2: endo-Norbornane-2,3-dicarboxylic anhydride.
-
Starting Materials: Cyclopentadiene + Maleic Anhydride.
Part 2: Detailed Synthetic Protocol
Phase 1: Scaffold Construction (The Diels-Alder Sequence)
Objective: Synthesize endo-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride.
Step 1.1: Diels-Alder Cycloaddition
-
Reagents: Cyclopentadiene (freshly cracked), Maleic Anhydride, Ethyl Acetate (or Benzene/Toluene).
-
Mechanism: [4+2] Cycloaddition (Endo-selective).
Protocol:
-
Cracking: Freshly depolymerize dicyclopentadiene at 170–180°C. Collect the monomer (bp 40–42°C) directly into a cooled receiver (-78°C). Note: Use immediately to prevent dimerization.
-
Reaction: Dissolve maleic anhydride (1.0 equiv) in Ethyl Acetate (3 mL/g). Cool to 0°C.
-
Addition: Add cyclopentadiene (1.1 equiv) dropwise, maintaining internal temperature <10°C. The reaction is highly exothermic.
-
Workup: After 1 hour at 0°C, allow to warm to room temperature (25°C). Stir for 2 hours.
-
Isolation: Concentrate in vacuo. The endo-adduct (endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride) typically crystallizes upon cooling or addition of hexanes.
-
Checkpoint: Melting point should be ~164–165°C. The exo isomer melts higher (~143°C for mixed, pure exo is different).
-
Step 1.2: Catalytic Hydrogenation
-
Reagents: endo-Adduct, 10% Pd/C, H₂ (1 atm), Ethyl Acetate.
-
Objective: Saturate the C5-C6 alkene without reducing the anhydride.
Protocol:
-
Dissolve the endo-adduct in Ethyl Acetate.
-
Add 10% Pd/C (5 wt% loading).
-
Stir under a balloon of H₂ at Room Temperature (RT) for 4–12 hours.
-
Filtration: Filter through Celite to remove Pd.
-
Yield: Quantitative. Product is endo-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride.
Phase 2: Desymmetrization & Rearrangement
Objective: Convert the symmetric anhydride into an amino-ester precursor.
Step 2.1: Anhydride Opening (Methanolysis)
-
Reagents: Methanol (excess), DMAP (cat.), Reflux.
-
Product: cis-2-(Methoxycarbonyl)bicyclo[2.2.1]heptane-3-carboxylic acid (Racemic hemi-ester).
Protocol:
-
Reflux the saturated anhydride in dry methanol for 4–6 hours.
-
Concentrate to yield the hemi-ester as a viscous oil or solid.
-
Note: This opens the ring to give one Ester and one Acid group. The relative stereochemistry remains cis-endo,endo.
Step 2.2: Curtius Rearrangement (The Nitrogen Installation)
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Toluene, Benzyl Alcohol (BnOH).
-
Mechanism: Carboxylic acid
Acyl Azide Isocyanate Carbamate (Cbz-protected amine).
Protocol:
-
Dissolve the hemi-ester (1.0 equiv) in dry Toluene (0.2 M).
-
Add TEA (1.1 equiv) and DPPA (1.1 equiv).
-
Stir at RT for 1 hour (Acyl azide formation).
-
Rearrangement: Heat to 80°C. Evolution of N₂ gas indicates isocyanate formation. Stir for 2 hours.
-
Trapping: Add Benzyl Alcohol (1.5 equiv) and catalytic DBTL (dibutyltin dilaurate) or simply reflux for 12–18 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry and concentrate.
-
Purification: Flash chromatography (Hex/EtOAc). Product is the Cbz-protected amino ester.
Phase 3: Reduction to Amino Alcohol
Objective: Reduce the ester to alcohol and deprotect the amine.
Step 3.1: Chemoselective Reduction
-
Reagents: LiBH₄ (Lithium Borohydride) in THF or LiAlH₄ (if Cbz is stable/tolerated, though LiBH₄ is milder for esters).
-
Target: Reduce -COOMe to -CH₂OH.
Protocol:
-
Dissolve the Cbz-amino ester in dry THF (0°C).
-
Add LiBH₄ (2.0 M in THF, 2.0 equiv).
-
Stir at RT for 12 hours.
-
Quench: Carefully with Acetone then H₂O. Extract with EtOAc.
-
Product: di-endo-3-(Benzyloxycarbonylamino)-2-(hydroxymethyl)norbornane.
Step 3.2: Global Deprotection
-
Reagents: H₂, Pd/C, MeOH.
-
Objective: Remove Cbz group.
Protocol:
-
Hydrogenate the Cbz-amino alcohol (Pd/C, H₂, MeOH, RT, 4 h).
-
Filter and concentrate.
-
Final Product: di-endo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol.
-
Form: Often isolated as the Hydrochloride salt (using HCl/Dioxane) for stability.
-
Part 3: Visualization of the Synthetic Logic
Figure 1: Step-by-step synthetic pathway highlighting the critical Curtius rearrangement for nitrogen installation.
Part 4: Critical Process Parameters (CPPs) & Troubleshooting
| Step | Parameter | Target Range | Consequence of Deviation |
| Diels-Alder | Temperature | 0°C – 10°C | T > 25°C increases exo-isomer formation (thermodynamic product). |
| Curtius | Heating Rate | Slow ramp to 80°C | Rapid heating can cause explosive decomposition of acyl azide. |
| Reduction | Moisture | < 0.1% H₂O | LiBH₄ is moisture sensitive; water destroys reagent and lowers yield. |
| Stereochem | pH (Workup) | Neutral/Basic | Acidic conditions during workup of the hemi-ester can cause epimerization at C2/C3. |
Characterization Data (Expected)
-
¹H NMR (DMSO-d₆): The endo,endo protons at C2 and C3 typically appear as multiplets around 2.5–3.0 ppm with coupling constants (
) characteristic of cis-interactions (~8–9 Hz). The bridgehead protons (H1, H4) appear broad. -
¹³C NMR: Distinct signals for C2 (methine attached to CH₂OH) and C3 (methine attached to NH₂).
-
Mass Spec: [M+H]⁺ = 142.12 (Free base).
Part 5: Advanced Asymmetric Route (Optional)
For applications requiring a single enantiomer (e.g., (2S,3R)), the desymmetrization of the meso-anhydride (Step 2.1) can be performed using a chiral catalyst.[2]
-
Method: Opening the meso-anhydride with Benzyl Alcohol mediated by Quinidine or Cinchona alkaloids .
-
Outcome: Yields the hemi-ester with high enantiomeric excess (>90% ee), which is then carried through the Curtius sequence to yield the enantiopure amino alcohol [1, 2].
References
-
Haufe, G., et al. "Synthesis and transformations of di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives."[3] Molecules, vol. 16, no. 9, 2011, pp. 7691-7705.[4] Link
-
Zhu, J., et al. "Development of a scalable, enantioselective synthesis of (-)-7-(bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide." American Chemical Society Meeting Abstracts, 2012. Link
-
Sigma-Aldrich. "diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride Product Sheet." Link
-
Maj, A. M., et al. "Highly enantioselective synthesis of terutroban key intermediate via asymmetric hydrogenation." Comptes Rendus Chimie, vol. 17, 2014, pp. 725–730.[2] Link
-
Walker, D. P., et al.[5] "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol...". Synlett, 2011.[5] Link
Sources
- 1. diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives [mdpi.com]
- 4. Synthesis and transformations of di-endo-3-aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
